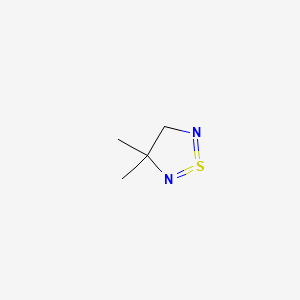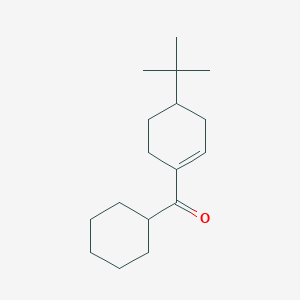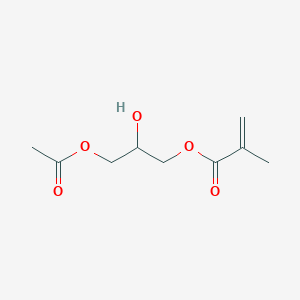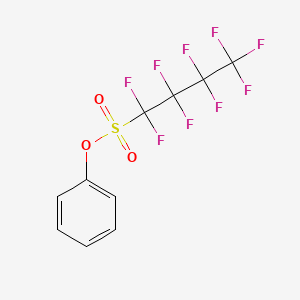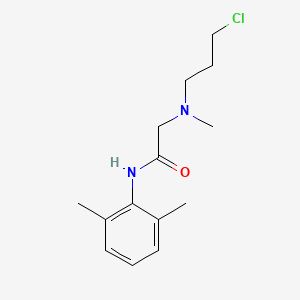
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloropropyl group, a methylamino group, and a dimethylphenyl group attached to the acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 3-chloropropylamine, and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- include other acetamides with different substituents, such as:
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloropropyl and methylamino groups.
Acetamide, 2-((3-bromopropyl)methylamino)-N-(2,6-dimethylphenyl)-: Contains a bromopropyl group instead of a chloropropyl group.
Uniqueness
The uniqueness of Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
23562-36-9 |
|---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
2-[3-chloropropyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21ClN2O/c1-11-6-4-7-12(2)14(11)16-13(18)10-17(3)9-5-8-15/h4,6-7H,5,8-10H2,1-3H3,(H,16,18) |
InChI Key |
QCEDYLOVRAIZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


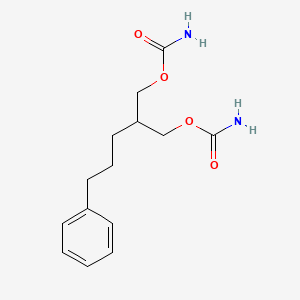
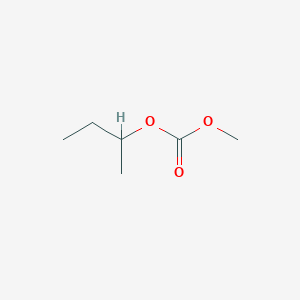


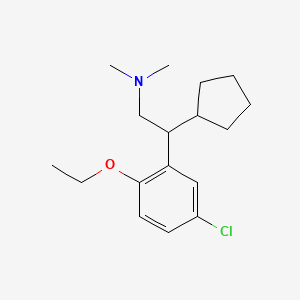
![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
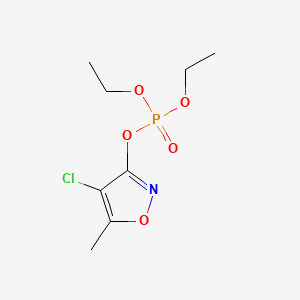
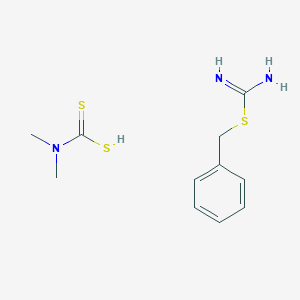
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
